De-O-sulfonated Kotalanol is a naturally occurring compound derived from the plant Salacia reticulata, which is traditionally used in Ayurvedic medicine for treating diabetes. This compound, along with Kotalanol, exhibits significant biological activity, particularly as an α-glucosidase inhibitor. The structural elucidation of De-O-sulfonated Kotalanol has been achieved through various synthetic methods and comparisons with natural extracts, confirming its potential therapeutic applications.
De-O-sulfonated Kotalanol is classified as a sulfonium-ion glucosidase inhibitor. It is primarily sourced from the roots and stems of Salacia reticulata, a plant native to Sri Lanka and India. This plant has been utilized in traditional medicine for its anti-diabetic properties, and the active principles within it, including Kotalanol and De-O-sulfonated Kotalanol, have been isolated through bioassay-guided separation techniques .
The synthesis of De-O-sulfonated Kotalanol involves several key steps:
The molecular structure of De-O-sulfonated Kotalanol has been characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and single-crystal X-ray diffraction. The compound is identified as an inner salt consisting of a 1-deoxyheptosyl-3-sulfate anion paired with a 1-deoxy-4-thio-D-arabinofuranosyl sulfonium cation .
De-O-sulfonated Kotalanol participates in various chemical reactions primarily due to its functional groups:
The mechanism by which De-O-sulfonated Kotalanol exerts its biological effects involves:
De-O-sulfonated Kotalanol has significant scientific applications:
De-O-sulfonated kotalanol (DSK) is a bioactive sulfonium-ion compound isolated from Salacia reticulata, a plant used for centuries in Ayurvedic medicine for diabetes management. The aqueous extracts of this plant significantly reduce postprandial hyperglycemia by inhibiting intestinal α-glucosidases—enzymes responsible for carbohydrate digestion into absorbable glucose [1] [2]. Unlike conventional drugs (e.g., acarbose, IC₅₀ = 0.3–0.5 μM), DSK exhibits unparalleled inhibition of human N-terminal maltase-glucoamylase (ntMGAM), a key starch-digesting enzyme, with a Ki of 0.03 μM [6]. This potency positions DSK as a therapeutic lead for modulating glucose absorption without systemic drug exposure. Clinical trials of Salacia extracts confirm reduced postprandial glucose spikes in type-2 diabetics, directly linking traditional use to DSK’s mechanism of action [2] [10].
Table 1: Comparative α-Glucosidase Inhibition by Natural Sulfonium-Ion Compounds
| Compound | Source Plant | Target Enzyme | Inhibition Constant (K*i, μM) |
|---|---|---|---|
| De-O-sulfonated kotalanol | Salacia reticulata | ntMGAM | 0.03 |
| Salacinol | Salacia reticulata | ntMGAM | 0.35 |
| Kotalanol | Salacia reticulata | ntMGAM | 0.28 |
| Ponkoranol | Salacia species | Rat intestinal maltase | 0.41 |
| Acarbose (drug) | Synthetic | ntMGAM | 0.50 |
Data compiled from biochemical assays [1] [6] [10]
DSK belongs to a novel class of zwitterionic glycosidase inhibitors characterized by a 1,4-anhydro-4-thio-D-arabinitol sulfonium cation coupled to a polyhydroxylated alkyl chain. Its chemical structure (C₁₂H₂₅O₉S⁺) features a five-membered thiosugar ring and a persitol-derived side chain (D-glycero-D-galacto-heptitol) lacking the 3ʹ-O-sulfate group present in kotalanol [1] [3]. This desulfonation critically enhances its enzyme affinity:
Table 2: Structural Features of Key Sulfonium-Ion Inhibitors
| Feature | De-O-Sulfonated Kotalanol | Kotalanol | Salacinol |
|---|---|---|---|
| Core Structure | 1,4-Anhydro-4-thio-D-arabinitol | Same as DSK | Same as DSK |
| Side Chain Length | C7 heptitol (persitol-derived) | C7 heptitol sulfated | C4 erythritol |
| C3ʹ Modification | -OH | -OSO₃⁻ | -OSO₃⁻ |
| Net Charge | +1 (sulfonium) | Zwitterionic | Zwitterionic |
| Key Binding Residues | Asp542, Asp203, Arg526 | Asp542 (weaker) | Asp542 (weaker) |
Structural data from crystallography (PDB: 3L4U) and synthetic studies [1] [6] [10]
The isolation and characterization of DSK exemplify a successful ethnobotany-to-drug discovery pipeline:
Table 3: Research Timeline for De-O-Sulfonated Kotalanol
| Year | Milestone | Methodology | Key Outcome |
|---|---|---|---|
| 1998 | Isolation from S. reticulata | Bioassay-guided fractionation | Identification as ntMGAM inhibitor |
| 2009 | Structural correction | NMR, synthetic comparison | Revised H5ʹ chemical shift (δ 4.86) |
| 2010 | Total synthesis | Cyclic sulfate coupling | Absolute configuration confirmed |
| 2010 | X-ray crystallography | PDB deposition (3L4U) | Binding mode with ntMGAM resolved |
| 2021 | Mechanistic simulations | ASMD, molecular docking | Lower unbinding energy vs. acarbose |
Chronology based on primary literature [1] [3] [6]
Concluding Remarks
De-O-sulfonated kotalanol exemplifies how traditional medicinal knowledge accelerates modern drug discovery. Its unique sulfonium-ion architecture, exceptional enzyme affinity, and well-defined binding mechanism position it as a paradigm for next-generation α-glucosidase inhibitors. Ongoing research focuses on bioinspired analogs to enhance metabolic stability while retaining its target specificity [7] [8] [9].
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.: 19519-55-2
CAS No.:
CAS No.: 53696-69-8